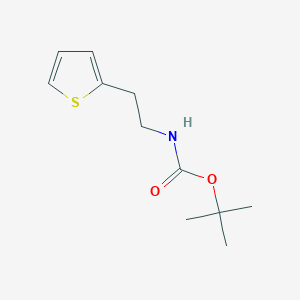

N-Boc-2-(2-thienyl)ethanamine

Description

Significance in the Development of Advanced Molecular Scaffolds

The unique combination of a thiophene (B33073) ring and a primary amine function within a single, stable molecule makes N-Boc-2-(2-thienyl)ethanamine a valuable precursor for the development of advanced molecular scaffolds. Thiophene and its derivatives are considered privileged structures in medicinal chemistry, as they are found in a multitude of biologically active compounds. The thiophene ring can engage in various non-covalent interactions with biological targets, and its substitution pattern can be readily modified to fine-tune the pharmacological properties of a molecule.

The ethylamine (B1201723) side chain, once deprotected, provides a critical handle for the construction of larger and more complex architectures. For example, it can be acylated to form amides, which are prevalent in many drug molecules, or it can be used to link the thiophene moiety to other pharmacophores, leading to the creation of hybrid molecules with potentially novel biological activities. nih.gov The development of bis-heterocyclic compounds, which often exhibit enhanced biological effects, can be facilitated by using intermediates like this compound. nih.gov

While direct examples of this compound in the literature for creating specific advanced scaffolds are not extensively documented, the utility of analogous N-Boc protected bifunctional molecules is well-established. For instance, compounds like N-Boc-2-(2-aminoethoxy)ethylamine are employed in bioconjugation to link molecules and in the synthesis of pharmaceuticals. chemimpex.com Similarly, N-Boc-2-Maleimidoethylamine is a key reagent in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). By analogy, this compound holds significant potential for the synthesis of novel heterocyclic scaffolds in drug discovery and materials science. nih.gov

Historical Development and Initial Syntheses of Thiophene-Containing Aminoethyl Derivatives

The journey to the synthesis and utilization of this compound is rooted in the broader history of preparing 2-(2-thienyl)ethylamine and its derivatives. Early methods for the synthesis of the parent amine, 2-(2-thienyl)ethylamine, involved multiple steps and often utilized harsh reagents.

One of the classical approaches involved the reduction of 2-(2-nitrovinyl)thiophene. This nitro compound could be prepared by the condensation of 2-thiophenecarboxaldehyde with nitromethane. The subsequent reduction of the nitrovinyl group to an aminoethyl group was accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Another early route started from 2-thiopheneacetonitrile, which was also reduced with LiAlH₄ to yield the desired ethylamine. nih.gov

A different strategy involved the Hofmann rearrangement of 2-(2-thienyl)propionamide. nih.gov This method, while historically significant, is often limited by the availability of the starting amide and the sometimes-moderate yields. Over the years, more efficient and safer methods have been developed. For instance, a process involving the bromination of thiophene to 2-bromothiophene (B119243), followed by a Grignard reaction and subsequent reaction with ethylene (B1197577) oxide to form 2-(2-thienyl)ethanol, has been reported. The alcohol is then converted to the amine via esterification and ammonolysis. parchem.com

A more recent and innovative approach involves the addition reaction of an activated thiophene with an N-protected aziridine (B145994) to directly generate the N-protected 2-thiophene ethylamine, which can then be deprotected to give the final product. bldpharm.com The development of these varied synthetic pathways has been crucial for making thiophene-containing aminoethyl derivatives more accessible for research and development, paving the way for the synthesis and application of compounds like this compound.

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

tert-butyl N-(2-thiophen-2-ylethyl)carbamate |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)14-10(13)12-7-6-9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) |

InChI Key |

POWHBKBADZKVHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CS1 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Strategies for N Boc 2 2 Thienyl Ethanamine

Retrosynthetic Analysis of N-Boc-2-(2-thienyl)ethanamine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond of the Boc-protecting group, leading to 2-(2-thienyl)ethylamine and di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This approach recognizes that the Boc group is a common protecting group for amines.

Further disconnection of the 2-(2-thienyl)ethylamine reveals several potential synthetic precursors. A key disconnection is between the thiophene (B33073) ring and the ethylamine (B1201723) side chain, suggesting a starting material like an activated thiophene and a two-carbon unit containing the amine or a precursor to it. Another logical disconnection is at the C-C bond of the ethylamine side chain, which could lead to a one-carbon and a one-carbon fragment attached to the thiophene ring.

Established Synthetic Routes to this compound

The synthesis of this compound is typically achieved by first preparing 2-(2-thienyl)ethylamine, which is then protected with a Boc group. Various methods have been developed to synthesize the core 2-(2-thienyl)ethylamine structure. epo.orggoogle.com

Amination Strategies for Thiophene-Based Precursors

A common strategy involves the amination of a suitable thiophene-based precursor. One such precursor is 2-(2-thienyl)ethanol. patsnap.comnih.govnist.govgoogle.com This alcohol can be converted to the corresponding amine through a two-step process involving esterification followed by ammonolysis. google.com

Another approach starts with 2-chloromethyl thiophene, which can be reacted with sodium cyanide to form 2-thiophene acetonitrile. Subsequent reduction of the nitrile group yields 2-(2-thienyl)ethylamine. google.com

Application of Protecting Group Chemistry for Amine Functionality

The final step in the synthesis of this compound is the protection of the primary amine of 2-(2-thienyl)ethylamine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. jkchemical.com

The protection is typically carried out by reacting 2-(2-thienyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF). jkchemical.com The reaction proceeds through the nucleophilic attack of the amine on the Boc anhydride, followed by deprotonation to yield the N-Boc protected amine. jkchemical.com

| Reagent/Condition | Purpose |

| Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc protecting group |

| Triethylamine (TEA) or other base | To neutralize the acid formed during the reaction |

| Tetrahydrofuran (THF) or other aprotic solvent | To dissolve the reactants |

| Trifluoroacetic acid (TFA) | For the removal of the Boc group if needed |

Multi-Step Conversions from Thiophene Derivatives

Halogenated thiophenes serve as versatile starting materials. For instance, 2-bromothiophene (B119243) can undergo a Grignard reaction with magnesium to form a Grignard reagent. google.com This reagent can then react with ethylene (B1197577) oxide to produce 2-(2-thienyl)ethanol, a precursor to the desired amine. google.com Another route utilizing 2-bromothiophene involves a Heck reaction to introduce a two-carbon side chain, which can then be converted to the ethylamine group. patsnap.comgoogle.com

| Starting Material | Key Reactions | Intermediate(s) |

| 2-Bromothiophene | Grignard Reaction, Reaction with Ethylene Oxide | 2-Thienylmagnesium bromide, 2-(2-Thienyl)ethanol |

| 2-Bromothiophene | Heck Reaction, Reduction | Substituted thiophene, 2-(2-Thienyl)ethanol |

The synthesis of 2-(2-thienyl)ethylamine can be achieved from 2-(2-thienyl)ethanol. patsnap.com This alcohol can be prepared by various methods, including the reduction of 2-thiopheneacetic acid or its esters. The alcohol is then converted to an amine. One method involves converting the alcohol to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source. Another approach is the Mitsunobu reaction.

Formation through Aziridine (B145994) Ring Opening

A significant pathway for the synthesis of N-protected 2-(2-thienyl)ethanamine, including the N-Boc variant, involves the addition reaction between an activated 2-thiophene and an N-protected aziridine. nih.gov This method presents a cost-effective and environmentally conscious alternative to other synthetic routes by avoiding expensive or highly toxic reducing agents. nih.gov

The core of this strategy is the nucleophilic ring-opening of the strained three-membered aziridine ring. nih.govgoogle.com The reaction is initiated by activating the thiophene, for instance, by preparing a Grignard reagent (2-bromothiophene treated with magnesium) or by using sodium metal to form 2-sodium thiophene. nih.gov This activated thiophene then acts as a nucleophile, attacking one of the carbon atoms of the N-protected aziridine ring.

The regioselectivity of the ring-opening, i.e., whether the nucleophile attacks the C2 or C3 position of the aziridine, is influenced by the substituents on the aziridine ring, the nature of the electrophile, and the nucleophile itself. nih.gov For N-protected aziridines, particularly those activated with an electron-withdrawing group like Boc, the attack typically occurs at the less substituted carbon atom (C3), leading to the desired 2-substituted ethanamine derivative. google.com The reaction is generally carried out in an anhydrous, non-protonic solvent at controlled temperatures, which can range from -60 to 100 °C. nih.gov Following the addition, the reaction is quenched, and the resulting this compound is isolated through extraction and concentration. nih.gov

Modern Advances in this compound Synthesis

Recent progress in organic synthesis has introduced more sophisticated and efficient methods applicable to the preparation of this compound, focusing on catalytic processes, alternative protecting group strategies, and reaction optimization.

Catalytic Methods for Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen bond is a critical step in the synthesis of amines. Modern catalytic methods offer high efficiency and selectivity for this transformation.

Metal-catalyzed cross-coupling reactions are powerful tools for constructing C-N bonds. Catalytic systems based on palladium, copper, and nickel are prominent in this area. For instance, nickel-catalyzed reactions have been developed for C(sp³)–N bond formation, which could be applied to the synthesis of aliphatic amines like this compound. epo.org These methods can involve the reductive coupling of nitroarenes with boronic acids or the direct amination of C-H bonds, offering atom-economical routes. A tandem direct reductive amination (DRA) followed by N-Boc protection provides a one-pot method to synthesize N-Boc protected secondary amines using reagents like sodium triacetoxyborohydride (B8407120) (STAB). nih.gov While not explicitly documented for this compound, these catalytic principles represent a frontier for its efficient synthesis.

Biocatalysis has emerged as a green and highly selective alternative for amine synthesis. Amine transaminases (ATAs) are particularly important enzymes for producing chiral primary amines from prochiral ketones. nih.govresearchgate.net These pyridoxal-5'-phosphate-dependent enzymes catalyze the asymmetric transfer of an amino group from an amino donor to a ketone acceptor. researchgate.net

For the enantioselective synthesis of a chiral version of 2-(2-thienyl)ethanamine, a corresponding ketone precursor, 2-thienylacetone, could be subjected to reductive amination using an engineered ATA. These enzymes are capable of high enantioselectivity and operate under mild reaction conditions. researchgate.net The field has seen significant progress in overcoming limitations such as unfavorable reaction equilibria and limited substrate scope through enzyme engineering and the development of cascade reactions. scispace.comacs.org This biocatalytic approach offers a promising route to enantiopure thienylethylamine derivatives, which are valuable building blocks for pharmaceuticals. researchgate.net

Alternative Protecting Group Applications and De-protection Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its straightforward removal under acidic conditions. organic-chemistry.org However, different synthetic strategies may require alternative protecting groups with orthogonal deprotection schemes. acs.org

For 2-(2-thienyl)ethanamine, several N-protecting groups can be employed, each with specific conditions for its removal. nih.gov This allows for selective deprotection in complex molecules. The choice of protecting group and the corresponding deprotection method must be compatible with other functional groups present in the molecule. acs.org Below is a table summarizing various protecting groups used for 2-(2-thienyl)ethanamine and their cleavage conditions.

| Protecting Group | Deprotection Condition | Reagents (mol ratio) | Temperature (°C) |

| N-Boc | Hydrochloric acid hydrolysis | 1:3 - 1:5 | 30 - 100 |

| N-Alloc | Trifluoroacetic acid hydrolysis | 1:5 | 60 - 100 |

| N-Teoc | Catalytic hydrogenation | - | 20 - 50 |

| N-Cbz | Catalytic hydrogenation | - | 20 - 50 |

| N-Trt | Acetolysis | 1:10 | 100 |

| N-Dmb | DDQ oxidation | 1:5 | 40 - 60 |

| N-PMB | DDQ oxidation | 1:5 | 40 - 60 |

| N-Bn | Catalytic hydrogenation | - | 20 - 50 |

| Data sourced from patent CN103373982A. nih.gov |

Optimization of Reaction Conditions and Process Development

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the optimization of reaction parameters. For the synthesis involving aziridine ring-opening, key variables include temperature, solvent, and the molar ratio of reactants. nih.gov

For the addition step, the temperature is carefully controlled, often in a range between -30°C and room temperature, within an anhydrous non-protonic solvent. nih.gov In the subsequent deprotection of the N-Boc group using hydrochloric acid, the molar ratio of the protected amine to acid can range from 1:3 to 1:5, with reaction temperatures between 30°C and 100°C. nih.gov Optimizing these conditions is crucial for maximizing yield (reported yields are around 80% for the deprotection step) and minimizing side reactions. nih.gov Process development also focuses on simplifying workup procedures and reducing waste, for example, by using solid bases or catalysts that can be easily filtered off, contributing to a more sustainable and industrially viable process. google.com

Structural Elucidation and Spectroscopic Characterization of N Boc 2 2 Thienyl Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For N-Boc-2-(2-thienyl)ethanamine, both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the thiophene (B33073) ring, the ethyl bridge, and the N-Boc protecting group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The protons of the thiophene ring typically appear in the aromatic region (δ 6.8-7.2 ppm). The ethyl bridge would present as two triplets: one for the methylene (B1212753) group adjacent to the thiophene ring (around δ 2.9-3.1 ppm) and another for the methylene group attached to the nitrogen (around δ 3.2-3.4 ppm). The nine equivalent protons of the tert-butyl group of the Boc protecting group would give a characteristic singlet at approximately δ 1.4 ppm. A broad singlet corresponding to the N-H proton of the carbamate (B1207046) is also expected around δ 4.8-5.2 ppm. For comparison, the ¹H NMR data for the isomeric compound tert-butyl N-(thiophen-2-yl)carbamate shows signals at δ 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), and 1.5 (s, 9H, tBu) nih.gov.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular skeleton. The thiophene ring carbons would resonate in the downfield region (δ 123-145 ppm). The two methylene carbons of the ethyl bridge would appear in the aliphatic region, with the carbon closer to the electronegative nitrogen atom being more deshielded. The quaternary carbon and the methyl carbons of the Boc group are expected around δ 79 ppm and δ 28 ppm, respectively. The carbonyl carbon of the carbamate group would be observed further downfield, typically around δ 156 ppm. Data for the parent amine, 2-(2-thienyl)ethanamine, shows characteristic signals for the thiophene and ethyl carbons, which would be shifted upon N-Boc protection spectrabase.com.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H3 | ~6.8-7.0 | ~123-125 |

| Thiophene-H4 | ~6.9-7.1 | ~126-128 |

| Thiophene-H5 | ~7.1-7.3 | ~124-126 |

| Thiophene-C2 | - | ~140-145 |

| -CH₂-Thiophene | ~2.9-3.1 (t) | ~30-35 |

| -CH₂-NHBoc | ~3.2-3.4 (q) | ~40-45 |

| NH | ~4.8-5.2 (br s) | - |

| -C(CH₃)₃ | ~1.4 (s) | ~28 |

| -C(CH₃)₃ | - | ~79 |

| C=O | - | ~156 |

Vibrational and Electronic Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most characteristic absorption bands would be the N-H stretching vibration of the carbamate group (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (a strong band around 1680-1700 cm⁻¹), and the C-H stretching vibrations of the thiophene ring and the aliphatic chain (around 2850-3100 cm⁻¹). The C-O stretching of the carbamate would also be visible in the 1160-1250 cm⁻¹ region. The IR spectrum of the parent compound, 2-(2-thienyl)ethanamine, shows characteristic amine and thiophene absorptions that would be altered by the introduction of the Boc group.

UV-Visible Spectroscopy: The electronic transitions of this compound would be dominated by the thiophene chromophore. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region, usually below 250 nm, corresponding to π → π* transitions. The presence of the ethylamine-Boc side chain is not expected to significantly shift the main absorption maximum compared to 2-ethylthiophene.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3300 - 3400 |

| C-H (Thiophene) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1680 - 1700 |

| C-N (Carbamate) | Stretching | 1250 - 1350 |

| C-O (Carbamate) | Stretching | 1160 - 1250 |

| C-S (Thiophene) | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₁H₁₇NO₂S), the molecular weight is 227.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 227.

The fragmentation pattern would likely involve the loss of the tert-butyl group ([M-57]⁺), a characteristic fragmentation for Boc-protected amines, leading to a prominent peak at m/z 170. Another common fragmentation is the loss of isobutene ([M-56]⁺) to give a peak at m/z 171. The loss of the entire Boc group ([M-101]⁺) would result in a fragment corresponding to the parent amine at m/z 126. The thiophene ring can also undergo characteristic fragmentation, such as the formation of the thienylmethyl cation at m/z 97. Analysis of a similar compound, TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE, shows a molecular ion peak consistent with its structure, supporting these predicted fragmentation pathways orgsyn.org.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

As of now, there are no published X-ray crystal structures for this compound. However, the crystal structure of its isomer, tert-butyl N-(thiophen-2-yl)carbamate, has been determined nih.gov. This study revealed an orthorhombic crystal system with a dihedral angle of 15.79 (14)° between the thiophene ring and the carbamate group. The packing of the molecules is influenced by intramolecular C—H···O interactions and intermolecular N—H···O hydrogen bonds, forming a one-dimensional chain nih.gov. While not directly applicable to this compound due to the different connectivity, this information provides valuable insight into the potential solid-state interactions and conformations that might be adopted by the target molecule. A crystal structure of this compound would definitively establish its bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced Spectroscopic Techniques for Elucidating Specific Structural Features and Electronic States

Further characterization of this compound could be achieved using advanced spectroscopic techniques. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would unequivocally establish the proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, offering insights into the preferred conformation of the ethyl chain relative to the thiophene ring and the Boc group. Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) could be employed to probe the core-level electronic states of the carbon, nitrogen, oxygen, and sulfur atoms, providing information about the chemical environment and bonding within the molecule.

Chemical Transformations and Reactivity Profiles of N Boc 2 2 Thienyl Ethanamine

Reactivity of the Boc-Protected Amine Group

The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of N-Boc-2-(2-thienyl)ethanamine governs a significant portion of its chemistry. The stability and facile cleavage of this group make it a cornerstone of its utility in multi-step organic syntheses.

De-protection and Subsequent Amine Derivatization

The removal of the Boc group is a common and crucial step, yielding the free amine, 2-(2-thienyl)ethanamine. This deprotection is typically achieved under acidic conditions. A variety of acids can be employed, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) being a prevalent method. Another effective reagent is hydrogen chloride (HCl), often used as a solution in an organic solvent such as 1,4-dioxane (B91453) or diethyl ether. The choice of acid and solvent system can be tailored to the sensitivity of other functional groups present in the molecule.

Once deprotected, the resulting primary amine is a versatile nucleophile and can undergo a wide array of derivatization reactions. These include, but are not limited to, acylation, alkylation, and sulfonylation, opening avenues to a diverse range of more complex molecules.

Formation of Amides, Ureas, and Other Amine Adducts

While deprotection followed by acylation is common, the Boc-protected amine itself can, under certain conditions, be directly converted to other functional groups, although this is less typical. More frequently, the deprotected amine is used to form amides and ureas.

Amide bond formation is a primary transformation of the deprotected 2-(2-thienyl)ethanamine. This is generally accomplished by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or by using standard peptide coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These reactions proceed under mild conditions and provide high yields of the corresponding amides.

The synthesis of ureas involves the reaction of the deprotected amine with an isocyanate. This reaction is typically straightforward and high-yielding, providing a direct route to urea (B33335) derivatives. Alternatively, reaction with carbamoyl (B1232498) chlorides or other phosgene (B1210022) equivalents can also be employed.

Chemical Modifications of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of chemical modifications, particularly electrophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

The thiophene ring readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the 5-position, which is electronically favored due to the directing effect of the sulfur atom and the alkyl substituent at the 2-position.

A common example of this reactivity is bromination. The reaction of this compound with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) selectively introduces a bromine atom at the 5-position of the thiophene ring. This brominated derivative serves as a valuable intermediate for further functionalization, for instance, in cross-coupling reactions.

Another key electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group (an aldehyde) onto the thiophene ring. This is typically carried out using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The formylation also occurs predominantly at the 5-position, yielding 5-formyl-N-Boc-2-(2-thienyl)ethanamine.

Lithiation and Subsequent Functionalization of the Thiophene Ring

Directed ortho-metalation, specifically lithiation, is another powerful tool for functionalizing the thiophene ring. The presence of the heteroatom and the directing effect of substituents can control the position of metalation. While the 5-position is the most acidic proton on the thiophene ring, the use of strong bases like n-butyllithium (n-BuLi) can lead to deprotonation. The resulting lithiated species is a potent nucleophile and can react with a wide range of electrophiles.

For instance, quenching the lithiated intermediate with an electrophile like carbon dioxide (CO2) would introduce a carboxylic acid group. Reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. This methodology provides a versatile route to a wide array of substituted thiophene derivatives.

Oxidation and Reduction Chemistry of the Thiophene Core

The thiophene ring is generally stable to many oxidizing and reducing conditions, particularly when compared to other heterocyclic systems. However, under specific and often harsh conditions, it can undergo transformations.

Oxidation of the sulfur atom in the thiophene ring is possible, leading to the formation of thiophene-S-oxides and thiophene-S,S-dioxides. These reactions typically require strong oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones have significantly altered electronic properties and reactivity compared to the parent thiophene.

Reduction of the thiophene ring is a more challenging transformation due to its aromatic stability. Catalytic hydrogenation can, under forcing conditions (high pressure and temperature) and with specific catalysts like Raney nickel, lead to the saturation of the ring, yielding a tetrahydrothiophene (B86538) derivative. However, a common side reaction with Raney nickel is desulfurization, which cleaves the carbon-sulfur bonds and can lead to the complete removal of the sulfur atom from the molecule.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This compound serves as a valuable building block in this regard, with its thiophene ring offering a platform for various coupling strategies.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and the thiophene moiety of this compound is amenable to such transformations. The most common approach involves the introduction of a halide, typically bromine, onto the thiophene ring to create a suitable electrophilic partner for coupling. The 5-position of the thiophene ring is particularly susceptible to electrophilic bromination, yielding N-Boc-2-(5-bromo-2-thienyl)ethanamine. wikipedia.orgresearchgate.net This brominated derivative is a key intermediate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming biaryl linkages. While direct Suzuki coupling on an unsubstituted thiophene can be challenging, the brominated derivative of this compound would be expected to readily participate in such reactions. For instance, the coupling of thiophene boronic acids with aryl halides is a well-established transformation. researchgate.netsigmaaldrich.com The reaction of N-Boc-2-(5-bromo-2-thienyl)ethanamine with an arylboronic acid, catalyzed by a palladium complex with suitable phosphine (B1218219) ligands, would furnish the corresponding 5-aryl-2-thienyl)ethanamine derivative.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgnih.gov This reaction is instrumental in the synthesis of conjugated enynes and other valuable motifs. The brominated analog of this compound can serve as the halide component in Sonogashira couplings. arctomsci.comorganic-chemistry.org Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield the corresponding alkynylated thiophene derivative. Copper-free Sonogashira protocols have also been developed, offering milder and more environmentally benign alternatives. acs.org

A representative scheme for these cross-coupling reactions is shown below:

Table 1: Examples of Cross-Coupling Reactions with Thiophene Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 2-Thienyl boronic acid, Aryl bromide | Pd catalyst (e.g., (dtbpf)PdCl2) | 2-Arylthiophene |

| Sonogashira | 2-Bromothiophene (B119243), Terminal alkyne | Pd catalyst (e.g., PdCl2(PPh3)2), CuI | 2-Alkynylthiophene |

Multi-Component Reactions (e.g., Petasis Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of each starting material. researchgate.net The Petasis reaction, a boronic acid-based Mannich-type reaction, is a prominent example of an MCR used to synthesize substituted amines. wikipedia.org

While no specific examples utilizing this compound in a Petasis reaction have been documented in the reviewed literature, its structural features suggest its potential as a suitable amine component. The reaction involves an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. A study has demonstrated the successful application of 2-aminothiophenes as the amine substrate in Petasis reactions, highlighting the viability of thiophene-containing amines in this transformation. researchgate.netacs.org

Given this precedent, it is conceivable that this compound could react with an aldehyde and a vinyl- or aryl-boronic acid to generate a more complex amine product. The Boc protecting group might influence the reactivity of the amine, but under appropriate conditions, participation in the Petasis reaction is plausible. The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the organoboronate.

Hypothetical Petasis Reaction:

Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. The thiophene ring, being aromatic, is generally a poor diene in Diels-Alder reactions and tends to undergo substitution rather than cycloaddition. However, the reactivity can be influenced by the nature of the dienophile and the reaction conditions.

There is no specific literature detailing the participation of this compound in Diels-Alder reactions. The electron-rich nature of the thiophene ring makes it more likely to react with highly electrophilic dienophiles. Even then, the initial cycloadduct often undergoes subsequent reactions, such as aromatization through the loss of a small molecule, which can lead to the formation of benzothiophene (B83047) derivatives. researchgate.net The presence of the N-Boc-ethanamine side chain is unlikely to significantly alter the inherent low diene reactivity of the thiophene core in a standard Diels-Alder reaction.

Directed Chemical Functionalization Strategies

Directed chemical functionalization allows for the selective introduction of functional groups at specific positions within a molecule, guided by a directing group. The Boc-carbamate group in this compound can potentially act as a directing group in metalation reactions, although the thiophene ring itself also strongly influences regioselectivity.

The most acidic proton on the thiophene ring is at the 2-position, followed by the 5-position. In 2-substituted thiophenes, deprotonation typically occurs at the 5-position. However, a directing group can override this inherent reactivity. While direct examples for this compound are scarce, the principle of directed ortho-metalation (DoM) is well-established for Boc-protected amines on aromatic systems.

In a hypothetical scenario, treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) could potentially lead to deprotonation at the 3-position of the thiophene ring, directed by coordination of the lithium to the carbamate (B1207046) oxygen. This would generate a lithiated species that could then be quenched with various electrophiles to introduce a range of substituents. However, competitive deprotonation at the 5-position remains a likely pathway.

Hypothetical Directed ortho-Metalation:

Stereoselective Transformations

Stereoselective transformations involving this compound would primarily focus on reactions at the ethylamine (B1201723) side chain or on the thiophene ring that create new stereocenters.

As the parent molecule is achiral, introducing stereoselectivity would require either the use of a chiral catalyst or a chiral auxiliary. For instance, asymmetric reduction of a ketone precursor to the ethanamine side chain could establish a stereocenter.

Alternatively, if a prochiral center is introduced onto the molecule, for example, through one of the functionalization strategies mentioned above, a subsequent stereoselective reaction could be envisioned. The Petasis reaction, for instance, can be rendered stereoselective by using a chiral amine or a chiral auxiliary, leading to the formation of enantioenriched products. wikipedia.org If this compound were to be used in a Petasis reaction with a chiral aldehyde or in the presence of a chiral catalyst, the newly formed stereocenter could be controlled.

At present, there is a lack of specific research in the literature focusing on stereoselective transformations of this compound. However, the principles of asymmetric synthesis could certainly be applied to this scaffold to generate chiral derivatives for various applications.

N Boc 2 2 Thienyl Ethanamine As a Versatile Synthetic Intermediate

Utility in the Construction of Diverse Heterocyclic Systems

The unique structure of N-Boc-2-(2-thienyl)ethanamine, featuring a β-arylethylamine motif with a nucleophilic thiophene (B33073) ring, makes it an ideal precursor for synthesizing fused heterocyclic systems through intramolecular cyclization reactions.

Precursor for Nitrogen-Containing Heterocycles (e.g., Piperidines, Pyrroles)

The 2-(2-thienyl)ethanamine framework is a cornerstone for building thienopyridine scaffolds, which are hydrogenated derivatives of piperidine (B6355638) fused to a thiophene ring. A primary method for this transformation is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the case of 2-(2-thienyl)ethanamine, after deprotection of the Boc group, it can react with formaldehyde (B43269) to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), a core structure in several pharmaceutical agents. google.comnih.gov The reaction is driven by the formation of an iminium ion intermediate which is then attacked by the electron-rich thiophene ring to form the new piperidine ring. wikipedia.org While the N-Boc group is often removed before this cyclization, its presence is crucial during earlier synthetic steps to control reactivity. Some Pictet-Spengler reactions have been successfully carried out with N-Boc protected tryptamines, suggesting its potential for direct use under specific acidic conditions, like catalysis with p-toluenesulfonic acid (p-TSA), which can preserve the Boc group.

The synthesis of pyrrole-containing structures linked to a thienyl group is also an area of interest. While direct cyclization of this compound to form a pyrrole (B145914) is not a standard route, the compound serves as a valuable synthon for creating more complex molecules that incorporate both heterocycles. For instance, 2,5-di(2-thienyl)pyrroles can be synthesized and subsequently modified, demonstrating the chemical compatibility and synthetic value of combining these two rings. researchgate.net Various methods exist for pyrrole synthesis, including multicomponent reactions and cascade reactions involving homopropargylic amines, which could be adapted to use precursors derived from this compound. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | Key Reaction | Starting Material (Derivative of) | Description |

|---|---|---|---|

| Thienopyridine | Pictet-Spengler Reaction | 2-(2-thienyl)ethanamine | Condensation with formaldehyde followed by acid-catalyzed cyclization yields the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. wikipedia.orggoogle.com |

| Thienylpyrrole | Paal-Knorr Synthesis (example) | 1,4-di(2-thienyl)butane-1,4-dione | Reaction with an amine (e.g., N-octylamine) yields a 2,5-di(2-thienyl)pyrrole derivative, illustrating a method to link these heterocycles. researchgate.net |

Building Block for Thienodiazepine Architectures

Thienodiazepines are seven-membered heterocyclic compounds containing a thiophene ring fused to a diazepine (B8756704) ring. These structures are of significant interest in medicinal chemistry. The synthesis of thienodiazepines can be achieved from thiophene-based precursors. For example, ethyl 2,4-diamino-5-{[(2E)-2-(1-phenylethylidene)hydrazino]carbonyl}thiophene-3-carboxylate has been used as a starting point for synthesizing novel thienodiazepines. researchgate.net While this specific example does not start directly from this compound, the latter's thienylethylamine core represents a viable building block for accessing related thieno-1,4-diazepine systems through alternative synthetic strategies, such as intramolecular amidation or reductive amination pathways after elaboration of the side chain.

Application in Complex Molecule Synthesis

The this compound unit is a frequently encountered intermediate in the multi-step synthesis of high-value organic molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Advanced Organic Molecules

This compound and its deprotected form, 2-(2-thienyl)ethylamine, are critical intermediates in the synthesis of several antiplatelet drugs. nih.govpharmacompass.com Notably, they are key precursors for the thienopyridine class of drugs, which includes ticlopidine (B1205844) and clopidogrel (B1663587). google.commdpi.com The synthesis of ticlopidine involves the preparation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine from 2-(2-thienyl)ethylamine, which is then reacted with o-chlorobenzyl chloride. google.com Similarly, the synthesis of prasugrel, a more potent analog, also relies on a thienopyridine core derived from this key intermediate. The Boc-protected amine allows for controlled reactions at other positions of the molecule before the final cyclization and functionalization steps.

Table 2: Role in Pharmaceutical Synthesis

| Drug | Drug Class | Role of this compound | Key Synthetic Step |

|---|---|---|---|

| Ticlopidine | Antiplatelet (Thienopyridine) | Precursor to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. google.com | Pictet-Spengler reaction of 2-(2-thienyl)ethylamine with formaldehyde. google.com |

| Clopidogrel | Antiplatelet (Thienopyridine) | Precursor to the thienopyridine scaffold. mdpi.com | Synthesis of the core structure followed by esterification and resolution. |

| Prasugrel | Antiplatelet (Thienopyridine) | Precursor to the active metabolite's core thienopyridine structure. mdpi.com | Construction of the substituted thienopyridine ring system. |

Role in Peptide Synthesis and Amino Acid Derivatization

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their stability, potency, and pharmacokinetic properties. nih.govsigmaaldrich.com this compound serves as a precursor to β-thienylalanine, a non-proteinogenic amino acid. nih.govacs.org The synthesis involves modifying the ethylamine (B1201723) side chain to introduce a carboxylic acid group, creating an amino acid with a thienyl side chain.

The general process for creating such a derivative involves the synthesis of the DL-amino acid, followed by enzymatic resolution to separate the D and L isomers. nih.gov The desired isomer can then be protected with a Boc group to yield a Boc-protected non-natural amino acid, ready for use in solid-phase peptide synthesis (SPPS). nih.govgoogle.com The resulting thienylalanine can be incorporated into peptide sequences to act as a molecular probe or to create peptidomimetics with improved therapeutic profiles. sigmaaldrich.com

Contribution to the Synthesis of Prodrugs and Conjugation Strategies

Prodrug design is a key strategy to improve the absorption, distribution, metabolism, and excretion (ADMET) properties of therapeutic agents. sigmaaldrich.com this compound derivatives are valuable in this context, particularly for creating prodrugs of thienopyridine-based drugs. A recent approach involves synthesizing amino acid prodrugs of thienopyridine scaffolds. mdpi.com In this strategy, an amino acid is conjugated to the active drug molecule, often via a cleavable linker.

For example, a series of amino acid prodrugs were developed based on the active metabolite of clopidogrel. mdpi.com The synthesis involved coupling various N-Boc protected amino acids (like alanine (B10760859) and valine) to the hydroxyl group on the thienopyridine core. The Boc group is then removed in the final step to yield the hydrochloride salt of the amino acid-drug conjugate. mdpi.com This approach aims to bypass metabolic variations seen with drugs like clopidogrel by creating a prodrug that is more efficiently hydrolyzed by esterases in the body to release the active agent. mdpi.com The use of self-immolative linkers, which cleave under specific physiological conditions (like changes in pH or redox environment), is another advanced strategy where thienyl-containing fragments could be employed as part of the drug or a modulating part of the linker. semanticscholar.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| Pyrrole |

| Thienodiazepine |

| N-tert-Butoxycarbonyl-2-(2-thienyl)ethanamine |

| Thienopyridine |

| 2-(2-thienyl)ethanamine |

| Formaldehyde |

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

| p-Toluenesulfonic acid |

| 2,5-di(2-thienyl)pyrrole |

| N-octylamine |

| Ethyl 2,4-diamino-5-{[(2E)-2-(1-phenylethylidene)hydrazino]carbonyl}thiophene-3-carboxylate |

| Ticlopidine |

| Clopidogrel |

| o-chlorobenzyl chloride |

| Prasugrel |

| β-thienylalanine |

| Alanine |

Development of Precursors for Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the efficient synthesis of heterocyclic scaffolds, which form the core of many drug molecules. This compound serves as a key intermediate in the synthesis of such scaffolds, most notably thienopyridines. The deprotected form of this compound, 2-(2-thienyl)ethylamine, is a direct precursor to thieno[3,2-c]pyridine (B143518) derivatives, a class of compounds with significant therapeutic applications, including the antiplatelet drug Ticlopidine. google.com The Boc protecting group in this compound offers a strategic advantage in multi-step syntheses, allowing for the controlled introduction of the amino functionality at a later stage.

The Bischler-Napieralski reaction, for instance, involves the intramolecular cyclization of β-arylethylamides or carbamates in the presence of a dehydrating agent like phosphoryl chloride. wikipedia.orgorganic-chemistry.org This methodology could theoretically be applied to an N-acylated derivative of 2-(2-thienyl)ethylamine (obtained after deprotection of the Boc group) to construct a thienopyridine ring system. Similarly, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization, presents another viable route to fused heterocyclic systems derived from this compound. mdpi.comnih.govnih.gov The thiophene ring, being electron-rich, is well-suited to participate in these types of electrophilic aromatic substitution reactions. The strategic use of the Boc protecting group allows for the initial steps of a synthesis to be carried out without interference from the reactive amine, which can then be deprotected at the appropriate moment for the key cyclization step.

Integration into Polymer and Material Science Research

The unique combination of a polymerizable thiophene ring and a functionalizable amino group (after deprotection) makes this compound an intriguing monomer for the synthesis of advanced materials. Thiophene-based polymers are well-known for their conductive and electroactive properties, making them suitable for applications in organic electronics, sensors, and energy storage devices.

While specific examples of the direct polymerization of this compound are not extensively documented in the literature, its structural motifs suggest clear potential for its use as a monomer in the creation of functional polymers. The thiophene ring can undergo oxidative polymerization, either chemically or electrochemically, to form a conjugated polythiophene backbone. The presence of the N-Boc-ethanamine side chain would introduce functional handles along the polymer chain.

Following polymerization, the Boc protecting groups can be readily removed under acidic conditions to expose the primary amine functionalities. These pendant amino groups can then be used for post-polymerization modification, allowing for the attachment of various functional moieties such as bioactive molecules, cross-linking agents, or solubilizing groups. This approach would lead to the creation of highly tailored materials with specific properties.

Another potential route for incorporating this monomer into a polymer backbone is through polycondensation reactions. After the deprotection of the Boc group to yield 2-(2-thienyl)ethylamine, the resulting primary amine can react with diacyl chlorides or dicarboxylic acids to form polyamides. researchgate.netnih.gov The resulting polyamides would contain thiophene units within the polymer backbone, which could impart interesting thermal, optical, and electronic properties to the material. The general scheme for such a polycondensation is shown below:

Design and Synthesis of N Boc 2 2 Thienyl Ethanamine Derivatives and Analogs

Rational Design Principles for Structural Analogs

The design of analogs of N-Boc-2-(2-thienyl)ethanamine is guided by several key principles aimed at refining molecular properties and biological interactions. A primary strategy is the application of bioisosterism, where the thiophene (B33073) ring serves as a replacement for other aromatic systems, such as a phenyl ring. nih.gov This substitution is significant because the sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. nih.gov This modification can lead to improved physicochemical properties, better metabolic stability, and stronger binding affinity compared to the parent compound. nih.gov

Modification of the Thiophene Ring: Halogenation and Alkylation

The thiophene ring is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups. nih.gov

Halogenation: The thiophene ring readily undergoes halogenation. nih.govnih.gov This is a common strategy to modulate the electronic properties of the aromatic system. Standard laboratory procedures can be employed for these transformations. For instance, chlorination can be achieved using chlorine (Cl₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃), and bromination is often performed with bromine (Br₂) and a catalyst such as iron(III) bromide (FeBr₃). youtube.com

Alkylation: Direct alkylation of the thiophene ring via Friedel-Crafts reactions is often challenging. nih.govnih.gov However, alternative methods provide access to alkylated derivatives. One effective strategy involves the deprotonation of thiophene with a strong base like butyllithium (B86547) to form 2-thienyllithium. wikipedia.org This organolithium reagent can then react with various electrophiles, including alkyl halides, to introduce alkyl groups at the 2-position of the ring. wikipedia.org

| Modification Type | Reagents | Purpose | Reference |

|---|---|---|---|

| Chlorination | Cl₂, AlCl₃ | Introduces a chlorine atom, altering electronic properties. | youtube.com |

| Bromination | Br₂, FeBr₃ | Introduces a bromine atom, a common modification in medicinal chemistry. | youtube.com |

| Alkylation (via lithiation) | 1. n-BuLi 2. Alkyl Halide (R-X) | Installs an alkyl group on the ring, which is difficult via direct methods. | wikipedia.org |

Structural Variation of the Amine Linker and Terminal Group

Modifications to the ethylamine (B1201723) side chain and the N-Boc protecting group offer further avenues for creating structural diversity.

Amine Linker: The two-carbon linker can be altered in length, rigidity, and composition. Linker design is a critical aspect of modulating the distance and spatial orientation between the thiophene ring and the terminal group. researchgate.net Flexible linkers, often rich in small, polar amino acids like glycine (B1666218) or serine, can be incorporated to allow for conformational adaptability. nih.gov Conversely, rigid linkers, which might include proline residues or form α-helical structures, can be used to enforce a more defined separation between molecular fragments. nih.govacs.org

Terminal Group: The tert-Butyloxycarbonyl (Boc) group is a standard protecting group for the amine. A one-pot synthesis method for N-Boc protected secondary amines involves reductive amination, which has proven efficient for generating such structures. nih.gov While the Boc group is common, it can be replaced with other functionalities. However, care must be taken, as the use of other carbamate-based protecting groups like Cbz or Fmoc in tandem reductive amination reactions can sometimes lead to the formation of undesired tertiary amine byproducts. nih.gov The terminal amine can also be incorporated into various other functional groups, such as amides, ureas, or sulfonamides, to explore different chemical properties and interactions. researchgate.net

| Component | Modification Strategy | Example | Reference |

|---|---|---|---|

| Amine Linker | Introduce Flexibility | Glycine- or serine-rich sequences | nih.gov |

| Introduce Rigidity | Proline-based linkers | acs.org | |

| Terminal Group | Alternative Protecting Group | Fmoc, Cbz (with potential for side reactions) | nih.gov |

| Functional Group Conversion | Amide or Sulfonamide formation | researchgate.net |

Stereochemical Control in Analog Synthesis

While this compound itself is achiral, introducing substituents onto the ethylamine backbone creates a chiral center, necessitating stereochemical control during synthesis. For example, the synthesis of analogs based on 1-(2-thienyl)ethylamine, which has a chiral center at the carbon adjacent to the nitrogen, requires stereoselective methods to isolate the desired enantiomer. sigmaaldrich.com The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the development of certain proline-based analogs, the (R)-enantiomer demonstrated significantly higher potency than the (S)-enantiomer, underscoring the importance of precise stereochemical control in the synthetic process. acs.org Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, are employed to achieve high enantiomeric purity.

Exploration of Diverse Chemical Scaffolds Incorporating the 2-(2-thienyl)ethanamine Moiety

The 2-(2-thienyl)ethanamine moiety serves as a valuable building block for the construction of more complex and diverse chemical scaffolds. Its structural features can be integrated into larger polycyclic and heterocyclic systems through various synthetic strategies. For instance, the core structure can be a starting point for creating fused ring systems like thieno[3,2-b]thiophenes, which have been used to build N,S-heterotetracenes. beilstein-journals.org Furthermore, the thiophene motif is utilized in multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler starting materials in a single step. nih.gov These advanced synthetic approaches enable the exploration of a wide range of chemical space, incorporating the 2-(2-thienyl)ethanamine unit into novel and diverse molecular architectures.

Advanced Methodologies and Computational Approaches in N Boc 2 2 Thienyl Ethanamine Research

High-Throughput Synthesis and Screening Techniques

High-throughput synthesis (HTS) has revolutionized the discovery of new molecules and the optimization of reaction conditions. In the context of N-Boc-2-(2-thienyl)ethanamine, HTS platforms enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies. These automated systems can perform numerous reactions in parallel, varying substituents on the thiophene (B33073) ring or modifying the ethylamine (B1201723) side chain.

One common approach involves the use of multi-well plates where different starting materials or reagents are dispensed robotically. For instance, a library of thiophene derivatives can be reacted with N-Boc-2-aminoethylating agents under various catalytic conditions to quickly identify optimal synthesis parameters. The subsequent high-throughput screening of these compound libraries against biological targets can accelerate the identification of lead compounds for drug discovery. rug.nl

The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is an example of a multicomponent reaction well-suited for high-throughput synthesis, allowing for the rapid assembly of complex molecules from simple building blocks. rug.nl While not directly applied to this compound in the reviewed literature, the principles are transferable. Such methods tolerate a wide range of functional groups, including Boc-protected amines, making them suitable for generating diverse libraries around the this compound scaffold. rug.nl

Table 1: Exemplary Data from a High-Throughput Screening Campaign for Amine Synthesis

| Reaction Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| A1 | Pd(OAc)2/Buchwald Ligand | Toluene | 80 | 75 |

| A2 | CuI/Phenanthroline | DMF | 100 | 68 |

| A3 | NiCl2(dppp) | THF | 65 | 82 |

| A4 | FeCl3 | DCM | RT | 55 |

Continuous Flow Synthesis and Process Intensification

Continuous flow synthesis offers a paradigm shift from traditional batch processing, providing enhanced safety, better heat and mass transfer, and the potential for process intensification. nih.gov For the synthesis of this compound and its derivatives, flow chemistry presents several advantages. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. nih.govgoogle.com

A continuous flow setup for the synthesis of this compound could involve pumping a solution of 2-(2-thienyl)ethylamine and di-tert-butyl dicarbonate (B1257347) (Boc₂O) through a heated reactor coil, potentially containing a solid-supported catalyst to facilitate the reaction. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Amination Reaction

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Variable | Often higher and more consistent |

| Safety | Higher risk with exotherms | Improved safety profile |

| Scalability | Challenging | Readily scalable by numbering-up |

Computational Chemistry: DFT Calculations and Molecular Dynamics Simulations for Mechanistic Insights and Reactivity Prediction

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at the atomic level. Density Functional Theory (DFT) calculations are widely used to determine electronic structure, molecular geometries, and reaction energetics. researchgate.net For instance, DFT can be employed to predict the most stable conformation of this compound and to calculate its frontier molecular orbitals (HOMO and LUMO), which provide insights into its reactivity.

Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of the molecule over time. This can be particularly useful for understanding its interactions with other molecules, such as solvents or biological macromolecules. While specific MD studies on this compound are not prevalent in the literature, simulations of similar small molecules can provide a framework for understanding its conformational flexibility and intermolecular interactions.

Computational studies on related thiophene derivatives have been used to evaluate properties like bioactivity scores and pharmacokinetic properties, which are crucial in drug discovery. researchgate.net These computational predictions can help prioritize synthetic targets and guide experimental design.

Table 3: Predicted Physicochemical Properties of this compound from Computational Models

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 227.32 g/mol | - |

| LogP | 2.5 - 3.0 | Various models |

| Topological Polar Surface Area | 55.1 Ų | Calculation |

| Number of Rotatable Bonds | 4 | Calculation |

Isotopic Labeling and Reaction Pathway Elucidation

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms. wikipedia.orgresearchgate.net By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), researchers can trace the fate of that atom throughout a chemical transformation. wikipedia.orgnih.gov This provides unambiguous evidence for bond-forming and bond-breaking steps.

In the context of this compound synthesis and subsequent reactions, isotopic labeling can be used to clarify mechanistic details. For example, in the Boc protection of 2-(2-thienyl)ethylamine, labeling the nitrogen atom with ¹⁵N would confirm that the nitrogen in the final product originates from the starting amine. nih.gov Similarly, deuterium (B1214612) labeling of the ethylamine backbone could be used to investigate the stereochemistry of subsequent reactions or to probe for unexpected rearrangements. researchgate.netacs.org

While specific isotopic labeling studies on this compound are not widely reported, the principles have been extensively applied to understand the mechanisms of amine synthesis and modification. acs.orgresearchgate.net For instance, such studies have been crucial in understanding the mechanisms of metal-catalyzed amination reactions.

Table 4: Common Isotopes Used in Mechanistic Studies of Organic Reactions

| Isotope | Natural Abundance (%) | Application in Studying this compound |

|---|---|---|

| ²H (Deuterium) | 0.015 | Probing kinetic isotope effects, tracing hydrogen atom transfers. |

| ¹³C | 1.1 | Following the carbon skeleton, NMR studies. |

| ¹⁵N | 0.37 | Tracing the nitrogen atom in amination and deamination reactions. nih.gov |

| ¹⁸O | 0.20 | Investigating the mechanism of the Boc protection and deprotection steps. |

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemical Syntheses of N-Boc-2-(2-thienyl)ethanamine

The chemical industry is increasingly shifting towards more environmentally friendly practices, and the synthesis of this compound is no exception. Future research will likely focus on developing sustainable and green methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of greener solvent systems. Traditional organic solvents are often volatile, toxic, and difficult to recycle. Researchers are exploring the use of water, supercritical fluids, or biodegradable deep eutectic solvents as reaction media. rsc.org For the N-Boc protection step, catalyst-free conditions in a water-acetone system have shown promise for various amines, offering high yields and short reaction times. nih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Another key area of development is the use of more efficient and benign catalysts. Traditional methods for N-Boc protection can sometimes require harsh reagents. A more sustainable approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, a gold and copper co-catalyzed N-tert-butyloxycarbonylation of amines has been reported to proceed at room temperature using oxygen from the air as the oxidant, demonstrating a step- and atom-economic synthesis. nih.gov Similarly, the development of solid-supported catalysts or biocatalysts could offer milder reaction conditions and improved selectivity.

The synthesis of the thiophene (B33073) core itself is also a target for green innovation. Traditional methods often involve high temperatures and toxic reagents. rsc.org Greener alternatives include vapor-phase cyclization methods that recycle unreacted gases and operate without a solvent, thereby improving atom economy. rsc.org Furthermore, the use of elemental sulfur in conjunction with base-free generation of trisulfur (B1217805) radical anions presents a more environmentally friendly route to thiophene derivatives. organic-chemistry.org

The principles of green chemistry that are being applied to the synthesis of related compounds are highly relevant to the future production of this compound. The table below summarizes some of the key green chemistry approaches that could be adapted for its synthesis.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Prevention | Designing synthetic routes that minimize waste generation. | Reduced environmental impact and disposal costs. |

| Atom Economy | Utilizing reactions that maximize the incorporation of all materials used in the process into the final product. | Increased efficiency and reduced waste. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. | Improved safety for researchers and reduced environmental pollution. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water, supercritical fluids, or deep eutectic solvents. rsc.org | Reduced air pollution and health risks. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the thiophene ring or the Boc group. | Reduced reliance on fossil fuels. |

| Catalysis | Employing highly selective and recyclable catalysts, including biocatalysts and heterogeneous catalysts. nih.govresearchgate.net | Increased reaction efficiency, reduced waste, and lower costs. |

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are discovered, optimized, and scaled up. For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate the development of more efficient and robust synthetic routes.

One of the primary applications of AI in this context is in reaction optimization. Machine learning algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, and solvent choice) to identify the optimal conditions for yield, purity, and cost-effectiveness. nih.govacs.orgacs.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. researchgate.net For the synthesis of this compound, an ML-driven workflow could be employed to optimize both the thiophene ring formation and the subsequent N-Boc protection step. nih.govacs.orgacs.orgresearchgate.net

Furthermore, AI can assist in the discovery of entirely new synthetic pathways. By analyzing vast databases of known reactions, machine learning models can predict novel disconnections and propose innovative routes to target molecules that may not be apparent to human chemists. This could lead to the development of more efficient and sustainable methods for producing this compound.

The integration of AI with automated synthesis platforms represents a particularly exciting frontier. Self-driving laboratories, where AI algorithms design and execute experiments in a closed loop, could enable the rapid and autonomous optimization of the synthesis of this compound. This would not only accelerate research but also allow for the on-demand production of this important building block.

The table below outlines potential applications of AI and ML in the synthesis of this compound.

| AI/ML Application | Description | Potential Impact on Synthesis |

| Reaction Optimization | Using algorithms like Bayesian optimization to find the best reaction conditions (temperature, solvent, catalyst, etc.). nih.govacs.orgacs.org | Higher yields, improved purity, reduced costs, and faster process development. |

| Predictive Synthesis | Training models on existing reaction data to predict the outcome of new reactions. | More efficient experimental design and reduced number of failed experiments. |

| Retrosynthetic Analysis | Employing AI to propose novel synthetic routes to the target molecule. | Discovery of more efficient and sustainable synthetic pathways. |

| Automated Synthesis | Integrating AI with robotic platforms to enable autonomous experimentation and optimization. | Accelerated research and development, and on-demand synthesis. |

Exploration of this compound in Novel Chemical Domains

While this compound is a well-established building block in organic synthesis, its full potential in various chemical domains is yet to be unlocked. Future research is expected to explore its application in the development of novel materials and therapeutics.

In the realm of medicinal chemistry , the 2-(2-thienyl)ethylamine scaffold is a privileged structure found in a number of biologically active compounds. nih.goveprajournals.comnih.gov The presence of the thiophene ring, a bioisostere of the benzene (B151609) ring, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. eprajournals.com Future research could focus on utilizing this compound as a key intermediate in the synthesis of new drug candidates targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.govbohrium.com A Chinese patent highlights that 2-thiophene ethylamine (B1201723) is an intermediate for important drugs for cardiovascular and cerebrovascular diseases. google.com

In the field of materials science , thiophene-containing polymers and oligomers have garnered significant attention for their unique electronic and optical properties. researchgate.net These materials are being investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net this compound, after deprotection, can serve as a monomer or a functionalizing agent for the synthesis of novel thiophene-based materials with tailored properties. The amine functionality allows for its incorporation into various polymer backbones or for its attachment to surfaces, opening up possibilities for the development of new sensors, coatings, and electronic devices.

The table below summarizes potential novel applications for this compound.

| Chemical Domain | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates. | The 2-(2-thienyl)ethylamine scaffold is present in many biologically active compounds. nih.goveprajournals.comnih.gov |

| Materials Science | Development of new organic electronic materials (e.g., for OLEDs, OFETs). researchgate.net | Thiophene-based materials exhibit interesting electronic and optical properties. |

| Polymer Chemistry | Use as a monomer or functionalizing agent for novel polymers. | The amine group allows for versatile chemical modifications and incorporation into polymer structures. |

| Supramolecular Chemistry | Design of self-assembling systems and molecular receptors. | The thiophene ring can participate in π-π stacking interactions, and the amine group can form hydrogen bonds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.